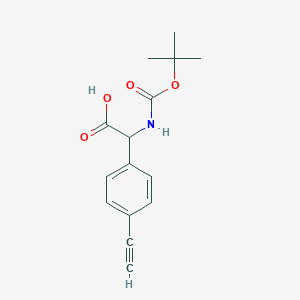

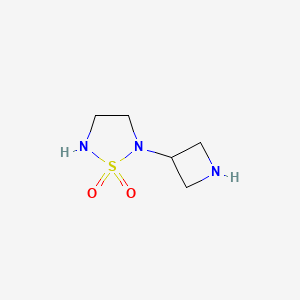

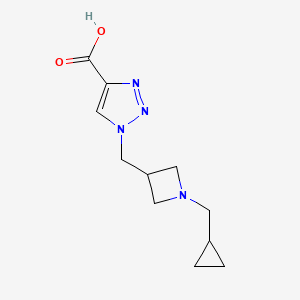

![molecular formula C14H17NS B1480535 4-(Benzo[b]thiophén-3-yl)-3,3-diméthylpyrrolidine CAS No. 2098128-49-3](/img/structure/B1480535.png)

4-(Benzo[b]thiophén-3-yl)-3,3-diméthylpyrrolidine

Vue d'ensemble

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, thianaphthene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized by various spectroscopic techniques . For instance, the structures of heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, were described with 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, thianaphthene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene and undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Physical And Chemical Properties Analysis

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du thiophène ont montré des activités anticancéreuses en ciblant diverses protéines cellulaires telles que la tubuline, la topoisomérase et la désacétylase des histones . Cela suggère que 4-(Benzo[b]thiophén-3-yl)-3,3-diméthylpyrrolidine pourrait être étudiée pour ses propriétés anticancéreuses potentielles.

Propriétés antimicrobiennes

Certains composés à base de benzothiophène présentent une activité antibactérienne élevée contre des micro-organismes tels que S. aureus . Le composé en question peut également être étudié pour son efficacité antimicrobienne.

Modulateurs sélectifs des récepteurs aux œstrogènes (SERM)

Les SERM à base de benzothiophène sont utilisés pour la prévention et le traitement du cancer du sein et de l'ostéoporose chez les femmes ménopausées . Le composé pourrait être exploré pour des activités SERM similaires.

Dégradeurs sélectifs des récepteurs aux œstrogènes (SERD)

De manière similaire aux SERM, les SERD à base de benzothiophène sont évalués pour éliminer le récepteur aux œstrogènes-α des cellules cancéreuses chez les patients atteints d'un cancer du sein agressif . La recherche pourrait être dirigée pour évaluer si This compound possède des propriétés de type SERD.

Capacités antioxydantes

Les dérivés du thiophène ont montré de fortes capacités antioxydantes dans certaines études . Ce composé pourrait être étudié pour son potentiel antioxydant.

Inhibition enzymatique

Il a été rapporté que les dérivés du thiophène inhibent diverses enzymes, ce qui est crucial dans le développement de médicaments pour traiter les maladies . L'effet inhibiteur enzymatique de ce composé pourrait être un domaine d'intérêt.

Mécanisme D'action

Target of action

The targets of benzo[b]thiophenes and pyrrolidines can vary widely depending on the specific compound and its functional groups. For example, some benzo[b]thiophenes have been found to target 5-HT1A serotonin receptors .

Biochemical pathways

Benzo[b]thiophenes can be involved in various biochemical pathways. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .

Molecular Mechanism

The molecular mechanism of action of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.

Dosage Effects in Animal Models

The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.

Metabolic Pathways

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine to various tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within these compartments can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIOOQOXESAFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CSC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

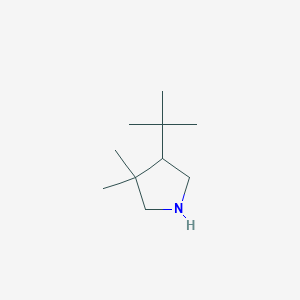

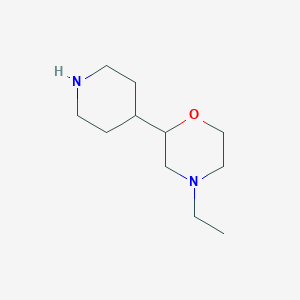

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)

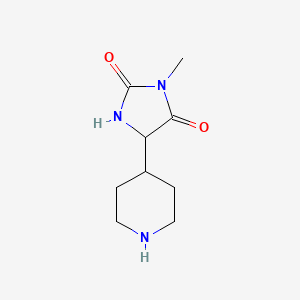

![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)